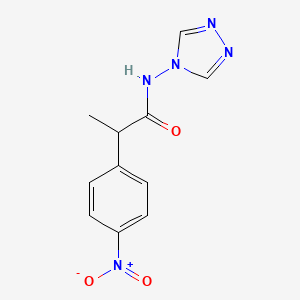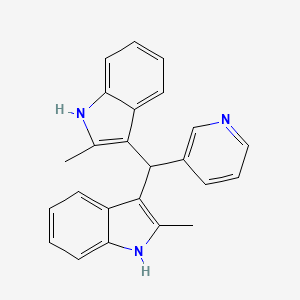![molecular formula C19H28ClNO5 B4075178 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate
Übersicht
Beschreibung
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, also known as VUF 10166, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of azepane derivatives, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling and protein folding. The binding of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, the voltage-gated calcium channel, and the dopamine transporter. This modulation may have downstream effects on various cellular processes, including neurotransmitter release, cell survival, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate have been studied in various in vitro and in vivo models. In one study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate increased the release of dopamine in the striatum of rats. This effect was blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor. In another study, it was shown that 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate had neuroprotective effects in an in vitro model of oxidative stress. This effect was also blocked by the administration of a sigma-1 receptor antagonist, suggesting that the effect was mediated by the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate in lab experiments is its selectivity for the sigma-1 receptor. This selectivity allows for the specific modulation of the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of using 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate is its limited solubility in water. This can make it difficult to administer the compound in in vivo experiments and may require the use of solubilizing agents or alternative administration routes.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. One direction is the further characterization of its mechanism of action and downstream effects on cellular processes. Another direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate. Additionally, the therapeutic potential of sigma-1 receptor ligands, including 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, for the treatment of various neurological and psychiatric disorders should be further explored.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate has been studied for its potential use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. It has been suggested that the activation of the sigma-1 receptor may have therapeutic potential for the treatment of various neurological and psychiatric disorders. Therefore, the development of selective and potent sigma-1 receptor ligands, such as 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate, is of great interest to the scientific community.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-5-methylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-15-8-9-16(18)17(14-15)20-13-7-6-12-19-10-4-2-3-5-11-19;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDDQIQFGKUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4075095.png)


![1-[4-(3,4-dimethylphenoxy)butyl]azepane oxalate](/img/structure/B4075105.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075110.png)
![1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075119.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075154.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)
![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)